molecular formula C19H19N5O3S B12629214 Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12629214
M. Wt: 397.5 g/mol
InChI Key: ZPWTZRUIAPMKNY-UHFFFAOYSA-N
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Description

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core, a morpholine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrido[3,2-d]pyrimidine core and introduce the morpholine and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include steps such as purification through column chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-thiophen-3-ylpyrido[3,2-d]pyrimidine-6-carboxylate
  • Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-furan-3-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Uniqueness

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the pyrido[3,2-d]pyrimidine core. This structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N5O3S/c1-26-19(25)13-11-14(28-2)15-16(21-13)18(24-7-9-27-10-8-24)23-17(22-15)12-3-5-20-6-4-12/h3-6,11H,7-10H2,1-2H3

InChI Key

ZPWTZRUIAPMKNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)SC)N=C(N=C2N3CCOCC3)C4=CC=NC=C4

Origin of Product

United States

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